molecular formula C7H9BrN2O3 B13156976 Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13156976
M. Wt: 249.06 g/mol
InChI Key: WWPOKYLLLFAGOU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with methoxyacetic acid under acidic conditions to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • 4-Bromo-1-methyl-1H-pyrazole

Uniqueness

The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds .

Biological Activity

Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a bromo group at the 4-position, a methoxy group at the 5-position, and a carboxylate group at the 3-position of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10BrN2O3C_8H_{10}BrN_2O_3, with a molecular weight of approximately 249.06 g/mol. The structural features that contribute to its biological activity include:

Structural Feature Description
Bromo GroupEnhances reactivity and potential interactions with biological targets.
Methoxy GroupMay influence solubility and bioavailability.
Carboxylate GroupEssential for interaction with enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazole family, including this compound, exhibit significant anticancer effects. For instance:

  • In vitro Studies : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : In a study evaluating several pyrazole derivatives, this compound showed promising results with IC50 values indicating effective cytotoxicity against multiple cancer types. For example, it was observed that at concentrations of 10 µM, there was a significant increase in caspase-3 activity, suggesting activation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been highlighted in various studies:

  • Mechanism of Action : It is believed that the methoxy and bromo substituents enhance its ability to interact with inflammatory pathways by inhibiting key enzymes involved in inflammation.
  • Research Findings : A review on pyrazole derivatives indicated that compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines in vitro .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

  • Target Viruses : Preliminary studies have indicated activity against viruses such as influenza and coronaviruses. The mechanism likely involves interference with viral replication processes.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with other related pyrazole compounds:

Compound Name Key Features Biological Activity
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateLacks methoxy; more reactive due to reduced steric hindranceModerate anticancer activity
4-BromopyrazoleLacks methoxy and methyl groups; less versatileLimited biological activity
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylateLacks bromine; reduced potential for halogenationLower anticancer efficacy

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

methyl 4-bromo-5-methoxy-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H9BrN2O3/c1-10-6(12-2)4(8)5(9-10)7(11)13-3/h1-3H3

InChI Key

WWPOKYLLLFAGOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)Br)OC

Origin of Product

United States

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